
Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-
Overview
Description
. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
BM-573 is synthesized through a multi-step chemical process. The synthesis begins with the nitration of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the urea derivative by reacting the intermediate with a suitable amine .
Industrial Production Methods
While specific industrial production methods for BM-573 are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as nitration, sulfonylation, and urea formation. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BM-573 undergoes several types of chemical reactions, including:
Oxidation: BM-573 can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in BM-573 can be reduced to an amine group using reducing agents.
Substitution: BM-573 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BM-573 can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
BM-573 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thromboxane A2 synthase and receptor antagonism.
Biology: Investigated for its effects on platelet aggregation and vascular function.
Medicine: Potential therapeutic agent for cardiovascular diseases, particularly in preventing thrombosis and pulmonary hypertension.
Industry: Potential applications in the development of new pharmaceuticals targeting thromboxane pathways
Mechanism of Action
BM-573 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, BM-573 reduces platelet aggregation and vascular contraction, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
BM-573 is unique compared to other thromboxane A2 inhibitors and receptor antagonists due to its dual action. Similar compounds include:
Torsemide: A diuretic with a similar chemical structure but lacks the dual action of BM-573.
Sulotroban: A thromboxane receptor antagonist but does not inhibit thromboxane synthase.
SQ-29548: A potent thromboxane receptor antagonist but does not have the dual inhibitory action of BM-573
BM-573’s dual action makes it a promising therapeutic agent with potential advantages over these similar compounds.
Biological Activity
Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (CAS No. 284464-83-1), is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic treatments. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of Benzenesulfonamide is , with a molecular weight of 406.46 g/mol. The compound has a melting point in the range of 126-127 °C and a predicted pKa value of 4.57 .
Property | Value |
---|---|
Molecular Formula | C18H22N4O5S |
Molecular Weight | 406.46 g/mol |
Melting Point | 126-127 °C |
Density | 1.327±0.06 g/cm³ (predicted) |
pKa | 4.57±0.10 (predicted) |
Antimicrobial Activity
Research indicates that compounds similar to Benzenesulfonamide exhibit significant antimicrobial properties. A study using the disc diffusion method demonstrated that certain synthesized sulfonamides, including derivatives related to Benzenesulfonamide, showed effective antibacterial activity against various microbial strains . Notably, compounds containing the benzenesulfonamide moiety have been linked to enhanced inhibition of bacterial growth.
Antidiabetic Activity
In addition to its antimicrobial properties, Benzenesulfonamide has been evaluated for its antidiabetic effects. Preliminary studies suggest that it may exhibit activity against diabetes through mechanisms that involve the modulation of glucose metabolism . The compound's structure allows it to interact with biological targets involved in glucose regulation.
Mechanistic Studies
The biological mechanisms underlying the activities of Benzenesulfonamide are primarily associated with its interaction with specific enzymes and receptors:
- Carbonic Anhydrase Inhibition : Several studies have demonstrated that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and facilitating various physiological processes . The binding affinity of Benzenesulfonamide to different CA isoforms has been characterized, revealing significant interactions that could lead to therapeutic applications in conditions like glaucoma and edema.
- Enzyme Interaction : The sulfonamide group in Benzenesulfonamide is known to interact with the zinc ion in the active site of CAs, promoting inhibition through competitive binding mechanisms . This interaction is crucial for developing new drugs targeting these enzymes.
Study on Antimicrobial Efficacy
A study conducted on various synthesized benzenesulfonamides demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .
Evaluation of Antidiabetic Potential
In another study focusing on antidiabetic properties, researchers induced diabetes in animal models and treated them with Benzenesulfonamide derivatives. The findings suggested a notable reduction in blood glucose levels, indicating the compound's potential role in managing diabetes .
Properties
CAS No. |
284464-83-1 |
---|---|
Molecular Formula |
C18H22N4O5S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-tert-butyl-3-[2-(4-methylanilino)-5-nitrophenyl]sulfonylurea |
InChI |
InChI=1S/C18H22N4O5S/c1-12-5-7-13(8-6-12)19-15-10-9-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23) |
InChI Key |
SILRUCMXYIKULW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BM 573 BM-573 BM573 cpd N-terbutyl-N'-(2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl)urea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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